Spiro[1,3-oxathiolane-2,3'-indoline]-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione is a spirocyclic compound that features a unique structure combining an oxathiolane ring and an indoline moiety Spirocyclic compounds are characterized by their distinctive three-dimensional architecture, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione typically involves multicomponent reactions (MCRs) that are known for their efficiency and environmental friendliness. One common method involves the reaction of isatin-based ketimines with pyridinium salts and alkynes in the presence of a base such as DABCO under microwave irradiation . This method offers high yields (70-95%) and short reaction times (7-15 minutes) .
Industrial Production Methods
While specific industrial production methods for spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione are not well-documented, the principles of green chemistry and scalable multicomponent reactions can be applied. The use of environmentally benign solvents, catalysts, and energy-efficient processes are key considerations for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or water to promote green chemistry principles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxindoles, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
Spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrole]: Another spirocyclic compound with a similar indoline moiety but different ring structure.
Spiro[indoline-3,4’-pyrano[2,3-b]pyrazole]: Features a pyrano ring fused to the indoline structure.
Spiro[indoline-2,3’-hydropyridazine]: Contains a hydropyridazine ring fused to the indoline.
Uniqueness
Spiro[1,3-oxathiolane-2,3’-indoline]-5,7-dione is unique due to its oxathiolane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7NO3S |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
spiro[1,3-oxathiolane-2,3'-1H-indole]-2',5-dione |
InChI |
InChI=1S/C10H7NO3S/c12-8-5-15-10(14-8)6-3-1-2-4-7(6)11-9(10)13/h1-4H,5H2,(H,11,13) |
InChI Key |
QIJZXHLFSKXALH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2(S1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.